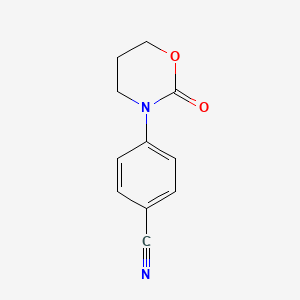

4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTVZGGXKLBGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformative Pathways of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions

The polarized nature of the carbon-nitrogen triple bond in the nitrile group makes the carbon atom electrophilic and thus a target for nucleophiles. openstax.org This reactivity is fundamental to many of the transformations of nitriles. For instance, Grignard reagents can add to the nitrile group to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org

Reduction and Hydrolysis Transformations

Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent workup with water yields the primary amine. libretexts.orglibretexts.org

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. openstax.orgchemistrysteps.com This process can be catalyzed by either acid or base. libretexts.org In acidic conditions, the nitrile is protonated, which enhances its electrophilicity and allows for the addition of a weak nucleophile like water. libretexts.orgyoutube.com Under basic conditions, the strong nucleophile, hydroxide, directly attacks the nitrile carbon. chemistrysteps.com The reaction typically proceeds through an amide intermediate. openstax.orglibretexts.org Vigorous reaction conditions, such as prolonged heating, can drive the hydrolysis to completion, yielding the carboxylic acid. youtube.comlibretexts.org For example, benzonitrile (B105546) can be hydrolyzed to benzoic acid in either acidic or basic mediums. scribd.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) followed by H₃O⁺ | Ketone |

| Reduction | 1. LiAlH₄ / 2. H₂O | Primary Amine |

| Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| 1. NaOH, H₂O, heat / 2. H₃O⁺ | Carboxylic Acid |

Derivatization to Other Nitrogen-Containing Heterocycles

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Through different cyclization strategies, the nitrile moiety can be incorporated into a variety of ring systems, which is a common approach in medicinal chemistry and materials science.

Chemical Transformations of the 1,3-Oxazinan-2-one (B31196) Ring

The 1,3-oxazinan-2-one ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its reactivity is influenced by the presence of the carbonyl group and the N-aryl substitution.

Ring-Opening Reactions and Subsequent Cyclizations

The 1,3-oxazinan-2-one ring can undergo ring-opening reactions under certain conditions. For instance, treatment of 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide can lead to a ring contraction, forming 5-imino-1,5-dihydro-2H-pyrrol-2-ones. rsc.org Similarly, 2-aryl-6-methyl-4H-1,3-oxazin-4-ones can be transformed into 3-acetyl-2-pyridone derivatives through a process involving initial nucleophilic attack at the 2-position, ring-opening, and subsequent recyclization. jst.go.jp The stability of the 1,3-oxazine ring and its susceptibility to ring-opening can be influenced by the substituents on the ring.

N-Functionalization of the Oxazinane Nitrogen

No specific studies detailing the N-functionalization of the 1,3-oxazinan-2-one ring within 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile were identified in the available literature. While N-functionalization is a common strategy for modifying related heterocyclic compounds, dedicated research on this substrate has not been reported.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Phenyl Ring

The benzonitrile moiety contains a deactivating, meta-directing nitrile group (-CN) for electrophilic aromatic substitution (EAS). libretexts.orgleah4sci.com Conversely, this electron-withdrawing group can activate the ring for nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions relative to a leaving group. nih.govlibretexts.org However, no published studies were found that specifically investigate either EAS or NAS reactions on the benzonitrile ring of this compound. Therefore, no experimental data on reaction conditions, regioselectivity, or yields for this specific compound can be provided.

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium-catalyzed C-H activation is a powerful tool for functionalizing aromatic rings. nih.gov Directing groups are often employed to control the regioselectivity of these reactions. In the case of this compound, the carbonyl oxygen or the nitrogen atom of the oxazinane ring could potentially act as directing groups for ortho-C-H activation. Research has been conducted on related structures, such as 4H-Benzo[d] researchgate.netbldpharm.comoxazin-4-one derivatives, demonstrating the feasibility of palladium-catalyzed C-H activation. researchgate.net However, there are no specific reports of such reactions being performed on this compound.

Role as a Building Block in Complex Molecule Synthesis

While chiral 1,3-oxazinan-2-ones are recognized as useful intermediates in the synthesis of pharmaceutical compounds, nih.gov the specific application of this compound as a building block in the synthesis of more complex molecules is not documented in the available research. Its bifunctional nature, possessing both a reactive benzonitrile group and a modifiable heterocyclic ring, suggests potential utility, but this has not been experimentally demonstrated in published studies.

Advanced Spectroscopic and Crystallographic Investigations of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the elucidation of the molecular structure of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in solution. The expected ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the protons and carbons of the 1,3-oxazinan-2-one (B31196) ring and the 4-cyanophenyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on data from analogous N-aryl-1,3-oxazine derivatives and substituted benzonitriles, the predicted chemical shifts are presented below. The protons of the oxazinanone ring are expected to appear as multiplets, reflecting their coupling relationships. The protons of the benzonitrile (B105546) moiety would likely present as two doublets, characteristic of a para-substituted benzene (B151609) ring.

| Atom Position (Oxazinanone Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-H₂ | ~4.40 (t) | ~68 |

| C5-H₂ | ~2.20 (m) | ~28 |

| C6-H₂ | ~3.80 (t) | ~45 |

| C2=O | - | ~155 |

| Atom Position (Benzonitrile Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2'/H6' | ~7.70 (d) | ~133 |

| H3'/H5' | ~7.50 (d) | ~128 |

| C1' | - | ~142 |

| C4' | - | ~112 |

| C≡N | - | ~118 |

Note: Predicted values are based on related structures and may vary in different deuterated solvents. t = triplet, m = multiplet, d = doublet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the proton-proton coupling network within the 1,3-oxazinan-2-one ring. Cross-peaks would be expected between the protons on C4 and C5, and between the protons on C5 and C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. github.io The HSQC spectrum would allow for the direct assignment of the carbon signals for the C4, C5, and C6 positions of the oxazinanone ring and the C2'/H2', C3'/H3', C5'/H5', and C6'/H6' positions of the benzonitrile ring based on their proton chemical shifts. github.iosdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. sdsu.edu Key expected correlations would include:

Protons at C6 of the oxazinanone ring to the carbonyl carbon (C2) and to the ipso-carbon (C1') of the phenyl ring.

Protons of the phenyl ring (H2'/H6') to the nitrile carbon and the ipso-carbon (C1').

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY spectrum would provide insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule. Correlations between the protons of the oxazinanone ring and the ortho-protons (H2'/H6') of the phenyl ring would indicate the relative orientation of the two ring systems.

Dynamic NMR Studies for Rotational Barriers and Conformational Dynamics

The bond between the nitrogen atom of the oxazinanone ring and the C1' carbon of the phenyl ring is expected to exhibit restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group and the phenyl ring. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. nih.govnanalysis.com

At low temperatures, the rotation around the N-C(aryl) bond would be slow on the NMR timescale, potentially leading to the observation of distinct signals for the ortho- (H2' and H6') and meta- (H3' and H5') protons of the phenyl ring if the oxazinanone ring adopts a non-planar conformation. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into single, time-averaged signals. nih.gov

By analyzing the lineshape changes as a function of temperature, the rate of rotation and the activation energy (rotational barrier) for this process can be determined. For similar N-aryl amides, these barriers are typically in the range of 14-20 kcal/mol. nih.gov This information is critical for understanding the conformational flexibility and dynamics of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Detailed Band Assignment and Interpretation

The vibrational spectrum of this compound would be a composite of the vibrational modes of the 1,3-oxazinan-2-one ring and the 4-cyanophenyl group.

Predicted Vibrational Frequencies:

| Functional Group/Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980-2850 | 2980-2850 | Medium |

| C≡N stretch | ~2230 | ~2230 | Strong |

| C=O stretch (amide) | ~1690 | ~1690 | Very Strong |

| Aromatic C=C stretch | 1600, 1500 | 1600, 1500 | Medium |

| CH₂ scissoring | ~1465 | ~1465 | Medium |

| C-N stretch | ~1350 | ~1350 | Medium |

| C-O-C stretch | ~1100 | ~1100 | Strong |

The most characteristic bands would be the strong C≡N stretching vibration around 2230 cm⁻¹ and the very strong C=O stretching of the cyclic amide (lactam) at approximately 1690 cm⁻¹. The exact position of the C=O stretch can be influenced by ring strain and electronic effects. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching and bending modes from the oxazinanone ring will be present in their characteristic regions.

Conformational Analysis via Vibrational Signatures

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be indicative of different conformational isomers. The coupling of vibrational modes between the oxazinanone and benzonitrile rings can be sensitive to the dihedral angle between the two rings. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the most stable conformation in the solid state or in solution.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and stability.

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) would be expected. The fragmentation is likely to proceed through several characteristic pathways based on the fragmentation of amides, cyclic ethers, and aromatic nitriles.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 202 | [C₁₁H₁₀N₂O₂]⁺˙ | Molecular Ion |

| 174 | [M - CO]⁺˙ | Loss of carbon monoxide from the oxazinanone ring |

| 145 | [M - C₂H₃O]⁺ | Cleavage within the oxazinanone ring |

| 116 | [C₇H₄N₂]⁺˙ | Loss of the oxazinanone ring |

| 102 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile moiety |

| 76 | [C₆H₄]⁺˙ | Loss of CN from the benzonitrile fragment |

A primary fragmentation pathway for amides involves the cleavage of the bond alpha to the carbonyl group. In this case, the loss of CO (28 Da) from the molecular ion is a plausible fragmentation. Another likely fragmentation pathway would involve the cleavage of the oxazinanone ring, leading to the formation of ions corresponding to the stable benzonitrile moiety. The fragmentation pattern of amides can be complex, and other rearrangements are also possible. sdsu.eduyoutube.com

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Intermolecular Interactions

A thorough search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, are not available in the scientific literature. Furthermore, an analysis of its solid-state molecular structure and intermolecular interactions, such as hydrogen bonding or π-π stacking, cannot be provided without these foundational experimental findings.

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (if applicable)

The molecular structure of this compound does not possess a chiral center, making it an achiral molecule. Therefore, it does not exist as enantiomers, and chiroptical spectroscopic methods, which are used to characterize chiral molecules, are not applicable for its analysis.

Computational and Theoretical Chemistry Studies on 4 2 Oxo 1,3 Oxazinan 3 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and geometric parameters of molecules. nih.gov For 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, DFT calculations would be the primary method to understand its fundamental characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has proven effective for a wide range of organic molecules. nih.govnih.gov

For this compound, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) arising from bond rotations and ring puckering. Key areas of conformational flexibility include:

The puckering of the 1,3-oxazinan-2-one (B31196) ring, which can adopt various conformations like chair, twisted-boat, or envelope forms.

The rotation around the single bond connecting the nitrogen atom of the oxazinane ring to the benzonitrile (B105546) ring.

A potential energy surface scan would be performed by systematically rotating the dihedral angle between the two rings to identify the most stable conformer(s) and the energy barriers between them. The results of such an analysis would typically be presented in a data table.

Table 1: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (Oxazinane-Benzene) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | 90° | 2.5 |

| 3 | 0° | 3.1 |

| 4 | 135° | 1.8 |

Note: This data is illustrative and represents the type of output from a conformational analysis.

Once the optimized ground-state geometry is obtained, a wealth of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

Charge distribution can be analyzed using methods like Natural Bond Orbital (NBO) analysis. NBO calculations provide information about the charge on each atom, which is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The nitrile group's nitrogen and the carbonyl oxygen are expected to be regions of high negative charge, while the carbonyl carbon and atoms within the aromatic ring would carry varying degrees of positive or negative charge.

Table 2: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | Element | Hypothetical NBO Charge (e) |

| O1 (Carbonyl) | Oxygen | -0.65 |

| C2 (Carbonyl) | Carbon | +0.78 |

| N3 (Ring) | Nitrogen | -0.45 |

| C1' (Aromatic) | Carbon | +0.20 |

| C4' (Aromatic) | Carbon | -0.15 |

| C≡N (Carbon) | Carbon | +0.10 |

| C≡N (Nitrogen) | Nitrogen | -0.50 |

Note: This data is illustrative of typical NBO analysis results.

Theoretical Spectroscopy: Prediction of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations are routinely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra. nahrainuniv.edu.iq

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical shifts are calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. These predictions can help in assigning complex experimental spectra.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. nih.gov A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C≡N stretch, C=O stretch, or aromatic C-H bends. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Dominant Contribution |

| ν(C≡N) | 2320 | 2227 | C≡N stretch |

| ν(C=O) | 1785 | 1714 | C=O stretch |

| ν(C-N) | 1390 | 1334 | C-N stretch (ring-aromatic) |

| ν(C-H) aromatic | 3150 | 3024 | Aromatic C-H stretch |

Note: This data is illustrative. Frequencies are hypothetical and scaling factors can vary.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

To study a reaction, computational chemists identify the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction pathway. Locating a transition state involves specialized algorithms that search for a saddle point on the potential energy surface. A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org

Reactions are typically carried out in a solvent, which can have a profound impact on reaction energetics. Computational models can account for these effects in several ways. The most common method is the Polarizable Continuum Model (PCM), an implicit solvent model where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua This model is efficient for calculating how a solvent stabilizes or destabilizes charged or polar species, such as reactants, products, and transition states. By performing calculations in both the gas phase and with a solvent model, one can quantify the solvent's influence on the reaction's activation barrier and thermodynamics. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. Such simulations would be employed to understand the flexibility of the molecule, including the conformational dynamics of the 1,3-oxazinan ring and the rotation around the bond connecting it to the benzonitrile group. This analysis would typically yield information on the most stable conformers, the energy barriers between them, and how the molecule behaves in a solvated environment over time. However, no such research has been made public for this compound.

Quantum Chemical Analysis of Intra- and Intermolecular Interactions

No dedicated quantum chemical analyses of the intra- and intermolecular interactions of this compound have been reported in the scientific literature. This type of study, often utilizing Density Functional Theory (DFT), would be instrumental in mapping the electrostatic potential surface to identify electron-rich and electron-poor regions. It would also characterize non-covalent interactions, such as hydrogen bonds or π-stacking, that govern how the molecule interacts with itself and with other molecules. Without published research, specific details on these energetic and structural parameters remain uncharacterized.

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

A topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), has not been published for this compound. This analysis would provide a quantitative description of the chemical bonds within the molecule by identifying bond critical points and characterizing the nature of atomic interactions (e.g., covalent vs. electrostatic). Such a study would offer deep insights into the stability and reactivity of the compound based on its electron distribution. The absence of this research means that a detailed, quantitative bonding analysis is not available.

Development of Advanced Analytical Methodologies for 4 2 Oxo 1,3 Oxazinan 3 Yl Benzonitrile

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. Its high resolution, sensitivity, and precision make it indispensable for quality control.

A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach for determining the purity of this compound and quantifying related substances. Method development focuses on optimizing chromatographic conditions to achieve efficient separation of the main compound from its potential process-related impurities and degradation products.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com The benzonitrile (B105546) chromophore allows for sensitive detection using a UV spectrophotometer. sielc.comsphinxsai.com

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. americanpharmaceuticalreview.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). particle.dkwjarr.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Table 1: Example HPLC Method Parameters

Illustrative Method Validation Summary:

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention time of the main peak. | Complies |

| Linearity (R²) | ≥ 0.999 | 0.9998 |

| Range | 10 - 150% of nominal concentration | Complies |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | 0.4%1.1% |

| LOD | Signal-to-Noise ≥ 3 | 0.01% |

| LOQ | Signal-to-Noise ≥ 10 | 0.03% |

Table 2: Illustrative HPLC Method Validation Data

The structure of this compound does not inherently contain a chiral center. However, if chiral catalysts are used in its synthesis or if precursors are chiral, the potential for enantiomeric impurities exists. In such cases, the development of an enantioselective HPLC method is necessary. Chiral resolution is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of a broad range of chiral compounds, including heterocyclic structures. semanticscholar.orgresearchgate.net

Method development would involve screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. semanticscholar.orgresearchgate.net

Gas Chromatography (GC) for Volatile Byproducts and Purity Determination

Gas Chromatography (GC) is a complementary technique to HPLC, ideally suited for the analysis of volatile and thermally stable compounds. For this compound, GC is primarily used to detect and quantify residual solvents from the manufacturing process and to identify any volatile byproducts. The presence of residual solvents is strictly controlled in pharmaceutical intermediates.

A headspace GC method with a flame ionization detector (FID) is the standard approach for residual solvent analysis. For the analysis of non-volatile compounds like the target molecule, derivatization might be necessary to increase its volatility, although HPLC is generally the preferred method for purity. The separation of various heterocyclic compounds by GC is well-documented and often employs capillary columns with different stationary phases to achieve the desired resolution. rsc.orgmnishioka.comnih.gov

Illustrative GC Method for Residual Solvents:

| Parameter | Condition |

| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40 °C (10 min), then ramp at 10 °C/min to 240 °C (5 min) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 260 °C |

| Headspace Sampler | Vial Equilibration: 80 °C for 15 min |

Table 3: Example GC Method Parameters for Residual Solvents

Advanced Spectrophotometric Methods for Trace Analysis and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain a chromophore. The benzonitrile group in this compound exhibits strong UV absorbance, making this technique suitable for concentration determination in solutions. sphinxsai.comresearchgate.net While HPLC with UV detection is more specific, standalone UV-Vis spectrophotometry can be used for at-line or in-process monitoring where a rapid estimation of concentration is needed.

The method involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and calculating the concentration using a standard calibration curve according to the Beer-Lambert law. Studies on benzonitrile and its derivatives show characteristic absorption spectra that can be utilized for quantitative purposes. researchgate.netnist.gov

Illustrative UV-Vis Spectrophotometric Data:

| Parameter | Value |

| Solvent | Acetonitrile |

| λmax | ~238 nm |

| Molar Absorptivity (ε) | ~14,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Table 4: Typical UV-Vis Spectrophotometric Parameters

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and can be used for the detection of electroactive species. The nitrile group and the aromatic ring in this compound may be susceptible to electrochemical reduction or oxidation under specific conditions. Techniques like cyclic voltammetry could be employed to study the redox behavior of the molecule, providing insights into its electronic structure and potential for degradation via redox pathways.

While not typically used for routine quality control of this specific intermediate, electrochemical detectors coupled with HPLC can offer selective and sensitive detection for trace-level impurities that are electroactive. Research on the electrochemical oxidation of amines to nitriles and the behavior of nitrile-containing compounds in various electrolyte systems demonstrates the applicability of these techniques in related chemical spaces. nanoge.orgresearchgate.net

Development of In-Process Control (IPC) Analytical Techniques

In-process controls (IPCs) are crucial for monitoring the progress of a chemical reaction, ensuring it proceeds to completion, and controlling the formation of impurities. arborpharmchem.compharmuni.compharmtech.com For the synthesis of this compound, IPCs are implemented at critical stages to ensure the quality of the intermediate before proceeding to the next step. researchgate.net

Typically, IPCs involve rapid analytical techniques to provide real-time or near-real-time feedback. HPLC is the most common IPC method, used to monitor the disappearance of starting materials and the appearance of the product. researchgate.net A rapid gradient or isocratic HPLC method can be developed for this purpose. Other techniques, such as Thin-Layer Chromatography (TLC) for qualitative checks or spectroscopic methods (e.g., FT-IR, UV-Vis) for monitoring specific functional groups or concentrations, can also be employed. The automation of synthesis coupled with in-process analysis is a growing trend that enhances process understanding and control. researchgate.net The goal of IPC is to identify any deviations from the expected process parameters early, allowing for corrective actions that prevent batch failures and ensure consistent product quality. arborpharmchem.compharmuni.com

Future Research Directions and Emerging Trends in the Chemistry of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzonitrile

Exploration of Unconventional Synthetic Strategies

Traditional synthesis of N-aryl cyclic carbamates often involves multi-step procedures with hazardous reagents like phosgene (B1210022). Future research into the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile will likely focus on more efficient, safer, and unconventional "green" strategies. One promising avenue is the development of one-pot domino reactions. For instance, a process could be designed where a Brønsted base catalyzes a Michael addition between an appropriate isocyanoacetate and a vinyl selenone, followed by an acid-catalyzed oxidative cyclization to form the 1,3-oxazinan-2-one (B31196) ring directly onto the p-aminobenzonitrile precursor. nih.gov

Another sustainable approach involves the use of carbon dioxide (CO₂) as a C1 building block. Research could explore the silver-catalyzed intramolecular cyclization of homopropargylic amines in the presence of CO₂. researchgate.net Adapting this method would require the synthesis of a suitable 3-amino-propanol derivative of 4-aminobenzonitrile (B131773), which could then undergo CO₂ insertion and cyclization, offering a route that utilizes a greenhouse gas as a raw material.

Furthermore, the use of dialkyl carbonates (DACs) as green reagents and solvents presents another innovative synthetic direction. A one-pot synthesis could be envisioned where 4-aminobenzonitrile reacts with a 1,3-propanediol (B51772) derivative in the presence of a dialkyl carbonate and a base like potassium tert-butoxide, directly yielding the target molecule.

Table 1: Potential Unconventional Synthetic Routes

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|

| Domino Oxidative Cyclization | Isocyanoacetates, Phenyl vinyl selenones, Brønsted acids/bases | High efficiency, one-pot procedure |

| CO₂ Insertion/Cyclization | Homopropargylic amine precursor, CO₂, Silver acetate (B1210297) (AgOAc) | Utilization of CO₂, sustainable |

| Dialkyl Carbonate Chemistry | 1,3-diol, 4-aminobenzonitrile, Dialkyl carbonate, Base | Green reagents, potentially solvent-free |

Integration into Polymer Chemistry for Advanced Materials (Focus on Chemical Modification/Synthesis, not Material Properties)

The structure of this compound contains two key functionalities ripe for exploitation in polymer chemistry: the 1,3-oxazinan-2-one ring and the nitrile group. Future research could focus on the synthesis of novel monomers derived from this compound for the creation of advanced polymers.

One major trend is the development of non-isocyanate polyurethanes (NIPUs). The 1,3-oxazinan-2-one ring is a cyclic carbamate (B1207046) that can potentially undergo ring-opening polymerization (ROP) or react with diamines to form poly(hydroxy-urethane)s. A key research direction would be the synthesis of bifunctional monomers based on the core structure. For example, chemical modification of the phenyl ring to introduce a polymerizable group (like a vinyl or epoxide moiety) could yield a monomer suitable for addition or ring-opening polymerizations.

The nitrile group also offers a versatile handle for polymer modification. It can be hydrogenated to a primary amine, which can then serve as a site for grafting polymer chains or as a reactive group in step-growth polymerization. Alternatively, the nitrile groups can undergo catalyst-mediated cyclotrimerization to form triazine linkages, creating highly cross-linked and thermally stable polymer networks. Investigating the controlled polymerization of a monomer containing the this compound scaffold could lead to polymers with pendant nitrile groups, which could be post-functionalized to tune material properties.

Development of New Catalytic Systems for Transformations

The chemical transformation of this compound will require the development of specialized catalytic systems to selectively target its different functional groups.

For transformations involving the 1,3-oxazinan-2-one ring, catalysts for ring-opening or modification are of interest. For instance, organocatalysts like triazabicyclodecene (TBD) could be explored for mediating reactions such as transesterification or aminolysis of the cyclic carbamate, enabling its conversion into other functional molecules or its incorporation into polymer chains.

The benzonitrile (B105546) group is a prime target for metal-catalyzed reactions. Future work could focus on:

Hydration: Developing selective catalysts (e.g., ruthenium or platinum complexes) to hydrate (B1144303) the nitrile to an amide (4-(2-oxo-1,3-oxazinan-3-yl)benzamide), which is a valuable intermediate.

Reduction: Investigating catalytic systems for the selective reduction of the nitrile to an amine, without affecting the oxazinanone ring.

Cycloadditions: Exploring transition-metal catalysis for [2+2+2] cycloadditions of the nitrile with alkynes or other nitriles to generate complex heterocyclic structures, such as pyridines or triazines. This could be a powerful tool for creating complex molecules from the parent compound.

Heterogeneous catalysis also presents a promising frontier, offering advantages in catalyst recyclability and process sustainability. mdpi.com Research into solid-supported metal catalysts or photocatalytic systems could enable novel transformations of the molecule under milder and more environmentally friendly conditions. mdpi.com

Table 2: Potential Catalytic Transformations and Systems

| Target Group | Transformation | Potential Catalytic System | Resulting Structure |

|---|---|---|---|

| 1,3-Oxazinan-2-one | Ring-Opening Polymerization | Organometallic complexes (e.g., Y, Zn) | Poly(hydroxy-urethane) |

| Benzonitrile | Selective Hydration | Ruthenium(II) or Platinum(IV) complexes | Benzamide derivative |

| Benzonitrile | Reduction to Amine | Heterogeneous catalysts (e.g., Raney Nickel, Pd/C) | Benzylamine derivative |

| Benzonitrile | Cyclotrimerization | Low-valent Titanium species | Triazine network |

Advanced Mechanistic Investigations Combining Experimental and Theoretical Approaches

A deep understanding of the reactivity of this compound requires advanced mechanistic investigations that combine experimental techniques with computational chemistry. Future studies in this area could focus on several key questions.

One area of investigation is the mechanism of potential ring-opening polymerization (ROP) of the 1,3-oxazinan-2-one ring. Isotopic labeling studies, in-situ NMR monitoring, and kinetic analysis could elucidate whether the polymerization proceeds via anionic or cationic mechanisms and determine the regioselectivity of the ring opening (i.e., cleavage of the acyl-oxygen vs. alkyl-oxygen bond). These experimental findings, when coupled with Density Functional Theory (DFT) calculations, could map the reaction energy profiles, identify transition states, and predict the influence of different catalysts and initiators.

Another important area is the study of regioselectivity in electrophilic aromatic substitution reactions on the benzonitrile ring. The interplay between the electron-withdrawing nitrile group and the potentially electron-donating N-substituted oxazinanone ring creates a complex electronic environment. A combined experimental (product analysis from test reactions) and theoretical (calculation of electrostatic potential maps and frontier molecular orbitals) approach would be crucial to predict and rationalize the outcomes of functionalization reactions on the aromatic ring. These studies would be vital for designing synthetic routes to more complex derivatives.

Supramolecular Assembly and Host-Guest Chemistry Applications

The molecular structure of this compound possesses features conducive to forming ordered supramolecular structures. The flat, aromatic benzonitrile portion can participate in π-π stacking interactions, while the carbonyl group in the oxazinanone ring can act as a hydrogen bond acceptor. The nitrile group can also coordinate with metal ions or participate in dipole-dipole interactions.

Future research could explore the self-assembly of this molecule in various solvents and in the solid state. Techniques like single-crystal X-ray diffraction, NMR spectroscopy (e.g., DOSY, NOESY), and atomic force microscopy (AFM) could be used to characterize the formation of higher-order structures like dimers, stacks, or extended networks.

Furthermore, the compound could be investigated as a guest molecule in host-guest chemistry. The size, shape, and electronic properties of the benzonitrile moiety make it a candidate for binding within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cavitands. Such studies would involve determining the binding constants and thermodynamic parameters of complex formation using techniques like isothermal titration calorimetry (ITC) and NMR titration. Encapsulation within a host molecule could modulate the solubility, stability, and reactivity of the compound, opening pathways for its application in controlled release systems or as a responsive molecular switch. The design of host molecules specifically tailored to bind the this compound guest could lead to new functional molecular recognition systems.

Q & A

Q. Key Considerations :

- Use column chromatography (e.g., hexane/ethyl acetate gradients) for purification .

- Monitor reaction progress via TLC or LC-MS to optimize yields.

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

A combination of spectroscopic methods is critical:

Q. Workflow :

Index and integrate data using CrysAlisPro.

Solve structure with SHELXD (direct methods) or Phaser (MR).

Refine with SHELXL , incorporating restraints for disordered regions .

Advanced: How can computational methods like DFT assist in predicting electronic properties?

Answer:

Q. Example Optimization Table :

| Condition | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Pd(PPh₃)₄, 80°C | 55% | 73% |

| Solvent (DMF vs. THF) | 48% | 68% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.